Soravtansine - 1461704-01-7

Soravtansine

Catalog Number: EVT-3459038
CAS Number: 1461704-01-7
Molecular Formula: C42H60ClN3O15S3
Molecular Weight: 978.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An ansa macrolide isolated from the MAYTENUS genus of East African shrubs.
Synthesis Analysis

The synthesis of mirvetuximab soravtansine involves several key steps:

  1. Antibody Production: The monoclonal antibody targeting FRα is produced using recombinant DNA technology in mammalian cell lines.
  2. Linker Chemistry: A stable linker is synthesized to connect the antibody to the cytotoxic agent, which in this case is a derivative of maytansine (DM4). This linker is crucial for maintaining the stability of the drug until it reaches the target cells.
  3. Conjugation Process: The conjugation of the antibody and the cytotoxic agent occurs under controlled conditions to ensure optimal yield and purity.
  4. Purification and Characterization: The final product undergoes purification processes such as chromatography and is characterized using techniques like mass spectrometry and high-performance liquid chromatography to confirm its identity and purity.

These methods ensure that mirvetuximab soravtansine retains its efficacy while minimizing potential side effects associated with traditional chemotherapy.

Molecular Structure Analysis

The molecular structure of mirvetuximab soravtansine consists of:

  • Monoclonal Antibody Component: This part specifically binds to FRα, facilitating targeted delivery to cancer cells.
  • Cytotoxic Drug Component: DM4, a potent microtubule inhibitor, disrupts cell division and leads to apoptosis in targeted cells.
  • Linker: A stable chemical linker that connects the antibody to DM4 without compromising the binding affinity or activity of either component.

Structural Data

Chemical Reactions Analysis

Mirvetuximab soravtansine participates in several chemical reactions primarily during its mechanism of action:

  1. Binding Reaction: The antibody component binds specifically to FRα on the surface of cancer cells.
  2. Internalization Reaction: Upon binding, the complex is internalized via endocytosis.
  3. Cytotoxic Reaction: Once inside the cell, DM4 is released from the linker and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.

These reactions illustrate how mirvetuximab soravtansine effectively targets and destroys cancer cells while sparing normal tissues.

Mechanism of Action

The mechanism by which mirvetuximab soravtansine exerts its therapeutic effects involves several steps:

  1. Targeting FRα: The monoclonal antibody component selectively binds to FRα, which is overexpressed in certain ovarian tumors.
  2. Cellular Uptake: Following binding, the drug-antibody complex is internalized into the cancer cell.
  3. Release of Cytotoxic Agent: Inside the cell, DM4 is released from the linker and disrupts microtubule dynamics, leading to mitotic arrest.
  4. Induction of Apoptosis: The disruption of microtubules triggers apoptotic pathways, ultimately resulting in cell death.

This targeted approach enhances efficacy while reducing systemic toxicity compared to conventional chemotherapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mirvetuximab soravtansine is typically presented as a sterile solution for intravenous infusion.
  • Stability: It demonstrates stability under recommended storage conditions but requires careful handling due to its biological nature.

Chemical Properties

  • Solubility: Highly soluble in aqueous solutions suitable for intravenous administration.
  • pH Range: Formulated within a physiological pH range (approximately 7.0-7.4) for compatibility with human tissues.

Relevant Data

Studies indicate that mirvetuximab soravtansine maintains its stability and activity throughout its shelf life when stored properly.

Applications

Mirvetuximab soravtansine has significant applications in oncology:

Properties

CAS Number

1461704-01-7

Product Name

Soravtansine

IUPAC Name

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid

Molecular Formula

C42H60ClN3O15S3

Molecular Weight

978.6 g/mol

InChI

InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1

InChI Key

GQSPYHXXAXFCRB-DSIKUUPMSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.